N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group attached to a phenylbutanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide typically involves the reaction of 4-methoxybenzylamine with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxybenzyl)-2-phenylbutanamide.
Reduction: Formation of N-(4-methoxybenzyl)-2-phenylbutylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)acetamide
- N-(4-methoxybenzyl)thiosemicarbazide
- N-(4-methoxybenzyl)-1H-pyrazol-5-amine
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-3-17(15-7-5-4-6-8-15)18(20)19-13-14-9-11-16(21-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
YAVYSEFYLXUBLR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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